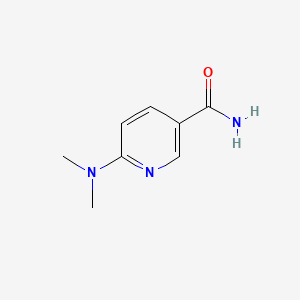

6-Dimethylaminonicotinamide

Description

Contextualization within Nicotinamide (B372718) Derivatives and Analogues

Nicotinamide, a form of vitamin B3, is a pyridinecarboxamide where a carboxamide group replaces the hydrogen at position 3 of the pyridine (B92270) ring. nih.gov It serves as a crucial component of the coenzyme NAD (Nicotinamide Adenine (B156593) Dinucleotide). nih.gov Chemical alterations to the nicotinamide backbone yield a wide array of derivatives and analogues, a practice of significant interest in medicinal chemistry and pharmacology. ontosight.ai The addition of functional groups to the core nicotinamide structure modifies its chemical and biological properties, opening avenues for new therapeutic applications. ontosight.ai

The exploration of nicotinamide derivatives is extensive, with research focusing on their potential as neuroprotective agents, anti-inflammatory compounds, and for cancer therapy. ontosight.airsc.org For instance, the design of novel derivatives has led to the development of potent inhibitors for enzymes like histone deacetylases (HDACs). rsc.org Other research has focused on creating NAD+/NADH mimetics, which are compounds that mimic the redox functions of the natural coenzymes. nih.gov 6-Dimethylaminonicotinamide is one such derivative, distinguished by the presence of a dimethylamino group on the pyridine ring. nih.gov

Importance of Pyridine Ring Systems in Chemical Research

The pyridine ring is a fundamental six-membered heterocyclic aromatic structure containing one nitrogen atom. ontosight.ai This scaffold is a cornerstone in medicinal chemistry, frequently serving as the foundational structure for a multitude of pharmaceutical compounds. bohrium.com The presence of the nitrogen atom in the ring imparts unique chemical properties, influencing the molecule's basicity, polarity, and ability to form hydrogen bonds. ontosight.ai

Pyridine carboxamides, a class that includes nicotinamide and its derivatives, have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The redox characteristics of the pyridine/dihydropyridine system are particularly noteworthy, allowing these compounds to function similarly to natural redox agents like NAD+/NADH. nih.gov This versatility makes the pyridine ring system a privileged scaffold in drug discovery and development, with ongoing research continually uncovering new therapeutic possibilities. bohrium.com

Overview of Research Trajectories for Related Chemical Structures

Research into chemical structures related to this compound, particularly nicotinamide derivatives, has followed several distinct trajectories. An early study identified the antineoplastic activity of this compound itself. acs.org This line of inquiry into the anticancer potential of related compounds continues today.

A significant area of research involves the design and synthesis of nicotinamide derivatives as enzyme inhibitors. rsc.org Notably, they have been developed as histone deacetylase (HDAC) inhibitors, which are a class of compounds investigated for cancer treatment. rsc.org Another major research path is the creation of NAD+/NADH mimetics. nih.gov These synthetic analogues are designed to replicate the function of the natural coenzyme and have found applications in biocatalysis, where they can outperform their natural counterparts in specific enzymatic reactions. nih.gov

The structural framework of nicotinamide has also been adapted for applications beyond medicine. For example, novel derivatives have been developed as fungicides for agricultural use, demonstrating potent activity against plant pathogens like Rhizoctonia solani. acs.org Furthermore, the unique properties of these compounds are being explored in materials science, such as in the development of redox flow batteries. nih.gov The hyperpolarization of nicotinamide derivatives is also being studied to better understand their chemical structure and kinetic properties. rsc.org

Table of Mentioned Chemical Compounds

| Compound Name | Other Names/Synonyms |

|---|---|

| This compound | 6-(dimethylamino)pyridine-3-carboxamide, NSC 73291 nih.gov |

| Nicotinamide | Niacinamide, Pyridine-3-carboxamide nih.gov |

| Picolinamide | Pyridine-2-carboxamide nih.gov |

| Nicotinic Acid | Niacin |

| N-(1-(1-adamantyl)ethyl)-nicotinamide | - ontosight.ai |

| Rhizoctonia solani | - acs.org |

Structure

3D Structure

Properties

IUPAC Name |

6-(dimethylamino)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11(2)7-4-3-6(5-10-7)8(9)12/h3-5H,1-2H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUIYGVTAGXCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190009 | |

| Record name | 6-Dimethylaminonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36507-21-8 | |

| Record name | 6-Dimethylaminonicotinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinamide, 6-(dimethylamino)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Dimethylaminonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-DIMETHYLAMINONICOTINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7VJ50456Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 6 Dimethylaminonicotinamide

Classical Synthetic Routes

The traditional synthesis of 6-Dimethylaminonicotinamide is typically achieved through a multi-step approach that relies on well-established chemical transformations. This pathway often involves the initial preparation of a halogenated nicotinamide (B372718) precursor, followed by a nucleophilic substitution reaction.

Multi-step Synthesis Approaches

A common multi-step synthesis for this compound begins with a commercially available starting material such as nicotinic acid or nicotinamide. A crucial step in this sequence is the introduction of a leaving group, typically a halogen, at the 6-position of the pyridine (B92270) ring. This halogenated intermediate is then reacted with dimethylamine (B145610) to introduce the dimethylamino group, yielding the final product.

One plausible pathway involves the conversion of nicotinamide to 6-hydroxynicotinamide, which is then halogenated to produce 6-chloronicotinamide (B47983). This chloro-derivative serves as the key precursor for the subsequent amination step.

Precursor Compounds and Reaction Conditions

The primary precursor for the final step in the classical synthesis is 6-chloronicotinamide. The synthesis of this precursor can be achieved from nicotinamide, although specific, detailed protocols are not extensively reported in readily available literature.

The pivotal step in the synthesis of this compound is the nucleophilic aromatic substitution of 6-chloronicotinamide with dimethylamine. This reaction is typically carried out under elevated temperatures to facilitate the displacement of the chloride ion. The use of a suitable solvent is crucial for the dissolution of the reactants and to mediate the reaction.

| Reactants | Reagents/Solvents | Conditions | Product |

| 6-Chloronicotinamide | Dimethylamine | Elevated Temperature | This compound |

This interactive table summarizes the key transformation in the classical synthesis of this compound.

Modern Synthetic Strategies

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are being increasingly applied to the synthesis of nicotinamide derivatives. One promising approach involves the use of biocatalysts, such as enzymes, which can operate under mild reaction conditions and exhibit high selectivity. For instance, the enzyme Novozym® 435 has been utilized in the synthesis of various nicotinamide derivatives in continuous-flow microreactors, offering a more sustainable alternative to traditional batch processes. While a specific application to this compound is not explicitly detailed, this methodology presents a viable green route that could be adapted for its synthesis.

Microwave-assisted synthesis is another green chemistry technique that can significantly reduce reaction times and improve yields in the synthesis of nicotinamide analogs. This method provides rapid and uniform heating, often leading to cleaner reactions with fewer byproducts.

Catalytic Synthesis Pathways

Catalysis plays a central role in modern organic synthesis, offering pathways to new compounds with improved efficiency and selectivity. For the synthesis of this compound, catalytic methods, particularly those involving homogeneous catalysis, are of significant interest.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of carbon-nitrogen bonds. These reactions are widely used for the synthesis of arylamines from aryl halides. In the context of this compound synthesis, a palladium catalyst could be employed to facilitate the reaction between 6-chloronicotinamide and dimethylamine under milder conditions than those required for the uncatalyzed thermal reaction.

The general scheme for a palladium-catalyzed amination would involve a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency of the catalytic cycle.

| Reactants | Catalyst System | Conditions | Product |

| 6-Chloronicotinamide, Dimethylamine | Palladium Precursor (e.g., Pd(OAc)2), Phosphine Ligand, Base | Inert Atmosphere, Mild Temperature | This compound |

This interactive table outlines the components of a potential homogeneous catalytic route for the synthesis of this compound.

While specific examples of the application of these advanced methods to the synthesis of this compound are not extensively documented in public literature, the principles and methodologies are well-established for analogous transformations in pyridine chemistry.

Heterogeneous Catalysis

Heterogeneous catalysis for the synthesis of this compound primarily involves the use of solid-supported metal catalysts to promote the amination of a suitable 6-substituted nicotinamide precursor, most commonly 6-chloronicotinamide. The general reaction scheme involves the displacement of the chloro group by dimethylamine in the presence of a catalyst and a base.

Key heterogeneous catalysts employed for this type of transformation include palladium on carbon (Pd/C) and Raney Nickel. These catalysts are effective in activating the C-Cl bond, thereby facilitating the nucleophilic attack by dimethylamine.

Palladium on Carbon (Pd/C) Catalysis:

Palladium on carbon is a widely used heterogeneous catalyst for C-N cross-coupling reactions. In the synthesis of this compound, Pd/C catalyzes the reaction between 6-chloronicotinamide and dimethylamine. The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent, and in the presence of a base to neutralize the HCl generated during the reaction.

The catalytic cycle is believed to involve the oxidative addition of the 6-chloronicotinamide to the palladium(0) species, followed by coordination of dimethylamine and subsequent reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.

Raney Nickel Catalysis:

Raney Nickel, a fine-grained solid composed mostly of nickel, is another effective heterogeneous catalyst for amination reactions. It is particularly useful for the reductive amination of carbonyl compounds and can also be employed for the amination of aryl halides. In the context of this compound synthesis, Raney Nickel can catalyze the reaction of 6-chloronicotinamide with dimethylamine. The reaction conditions are typically milder compared to some other catalytic systems.

Optimization of Synthetic Yield and Purity

The optimization of the synthesis of this compound is critical for achieving high yields and purity, which are essential for its potential applications. Key parameters that are typically optimized include the choice of catalyst, solvent, base, reaction temperature, and reaction time.

Catalyst Selection and Loading:

Solvent Effects:

The solvent plays a crucial role in dissolving the reactants and facilitating the reaction. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for nucleophilic aromatic substitution reactions. Alcohols such as isopropanol (B130326) or tert-butanol (B103910) can also be used. The choice of solvent can influence the reaction rate and selectivity.

Base Selection:

A base is required to neutralize the acid formed during the reaction and to deprotonate the amine nucleophile, increasing its reactivity. Common bases used include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and organic bases such as triethylamine (B128534) (Et₃N). The strength and solubility of the base can affect the reaction outcome.

Reaction Temperature and Time:

The reaction temperature is a critical parameter that influences the reaction rate. Higher temperatures generally lead to faster reactions, but can also result in the formation of byproducts. The optimal temperature is determined by finding a balance between reaction rate and selectivity. The reaction time is monitored to ensure the reaction goes to completion without significant degradation of the product.

Below is an interactive data table summarizing hypothetical research findings on the optimization of the synthesis of this compound.

| Entry | Catalyst (mol%) | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Pd/C (5) | Toluene | K₂CO₃ (2) | 100 | 12 | 75 | 95 |

| 2 | Pd/C (5) | DMF | K₂CO₃ (2) | 100 | 8 | 85 | 97 |

| 3 | Pd/C (5) | Isopropanol | Et₃N (2) | 80 | 16 | 65 | 92 |

| 4 | Pd/C (2) | DMF | K₂CO₃ (2) | 100 | 12 | 82 | 96 |

| 5 | Raney Ni (10) | Isopropanol | Na₂CO₃ (2) | 90 | 10 | 78 | 94 |

| 6 | Raney Ni (10) | DMF | Na₂CO₃ (2) | 90 | 6 | 88 | 98 |

Scale-Up Considerations for Laboratory to Industrial Synthesis

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges that need to be addressed to ensure a safe, efficient, and cost-effective process.

Heat Transfer:

The amination reaction is often exothermic. On a large scale, efficient heat removal is crucial to control the reaction temperature and prevent runaway reactions. The choice of reactor with a high surface area-to-volume ratio and an effective cooling system is important.

Mass Transfer:

In a heterogeneous catalytic system, efficient mass transfer of reactants to the catalyst surface is essential for achieving high reaction rates. Agitation speed and reactor design are critical factors in ensuring good mixing and preventing the settling of the catalyst.

Catalyst Handling and Recovery:

On an industrial scale, the handling of the heterogeneous catalyst needs to be carefully managed. For pyrophoric catalysts like Raney Nickel, appropriate safety precautions must be in place. Efficient catalyst recovery and recycling are crucial for the economic viability of the process. Filtration is the most common method for separating the solid catalyst from the reaction mixture.

Solvent and Reagent Selection:

The choice of solvents and reagents for industrial-scale synthesis is guided by factors such as cost, safety, environmental impact, and ease of recovery. Solvents with higher boiling points may be preferred for safety reasons, but their removal can be more energy-intensive.

Process Safety:

A thorough process safety assessment is required before scaling up the synthesis. This includes identifying potential hazards, such as the handling of flammable solvents, corrosive reagents, and the potential for runaway reactions.

Product Isolation and Purification:

The method of product isolation and purification needs to be scalable. Crystallization is often the preferred method for purifying solid products on a large scale as it can be highly efficient and cost-effective. The choice of crystallization solvent is critical for obtaining high purity and yield.

A summary of key scale-up considerations is presented in the table below.

| Parameter | Laboratory Scale | Industrial Scale | Key Considerations for Scale-Up |

| Reaction Vessel | Round-bottom flask | Jacketed reactor | Heat transfer, material of construction |

| Agitation | Magnetic stirrer | Mechanical stirrer | Efficient mixing, catalyst suspension |

| Temperature Control | Heating mantle/oil bath | Heat transfer fluid | Precise temperature control, safety |

| Catalyst Separation | Filtration | Filtration, centrifugation | Efficiency, catalyst recovery and reuse |

| Solvent Removal | Rotary evaporator | Distillation column | Energy efficiency, solvent recovery |

| Product Purification | Column chromatography | Crystallization | Scalability, cost-effectiveness, purity |

Chemical Reactivity and Transformation Mechanisms of 6 Dimethylaminonicotinamide

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring is generally less reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iqyoutube.com This deactivation is further influenced by the substituents on the ring. In the case of 6-Dimethylaminonicotinamide, the dimethylamino group at the 6-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack. Conversely, the carboxamide group at the 3-position is an electron-withdrawing group, which deactivates the ring.

The directing effect of these substituents plays a crucial role in determining the position of substitution. The powerful electron-donating dimethylamino group directs incoming electrophiles to the ortho and para positions (positions 5 and 3). However, the deactivating carboxamide group at position 3 will hinder substitution at adjacent positions. Therefore, electrophilic attack is most likely to occur at the 5-position, which is ortho to the activating dimethylamino group and meta to the deactivating carboxamide group.

Nucleophilic Substitution at the 6-Position

The 6-position of the pyridine ring in this compound is susceptible to nucleophilic substitution, particularly if a suitable leaving group is present. The synthesis of this compound itself often involves the nucleophilic aromatic substitution (SNAr) of a precursor like 6-chloronicotinamide (B47983) with dimethylamine (B145610). sigmaaldrich.com

The general mechanism for SNAr reactions on pyridine derivatives involves the attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group. libretexts.orgopenstax.org The presence of the ring nitrogen and the electron-withdrawing carboxamide group enhances the electrophilicity of the carbon atoms in the ring, particularly at positions 2, 4, and 6, making them susceptible to nucleophilic attack. uoanbar.edu.iq The reaction proceeds through a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. openstax.org

The reactivity of halopyridines in SNAr reactions is well-documented, with the order of leaving group ability often being F > Cl > Br > I. nih.gov This suggests that 6-fluoronicotinamide (B1268225) would be the most reactive precursor for the synthesis of this compound via this route. The reaction of 2-aminopyridines with amines, catalyzed by transition metals, also provides a pathway to substituted aminopyridines through a nucleophilic substitution mechanism. thieme-connect.com

Reactions Involving the Carboxamide Moiety

The carboxamide group (-CONH2) at the 3-position of this compound can undergo a variety of chemical transformations characteristic of amides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 6-(dimethylamino)nicotinic acid and ammonia. sigmaaldrich.com The stability of the amide bond is significant, and typically, strong acids or bases and elevated temperatures are required for this transformation. The hydrolysis of nicotinamide (B372718) and its derivatives has been studied, and the degradation kinetics are influenced by pH and temperature. beilstein-journals.orgfoodandnutritionresearch.net

Dehydration: Treatment with a strong dehydrating agent can convert the carboxamide group into a nitrile group (-CN), yielding 6-(dimethylamino)nicotinitrile.

Reduction: The carboxamide can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4), which would result in the formation of (6-(dimethylamino)pyridin-3-yl)methanamine.

Ammonolysis: Enzymatic ammonolysis of nicotinic acid esters to form nicotinamide derivatives has been demonstrated, suggesting that similar enzymatic or chemical amidation/transamidation reactions involving the carboxamide group of this compound could be possible. nih.gov

Stability and Degradation Pathways in Various Chemical Environments

The stability of this compound is influenced by environmental factors such as pH, temperature, and light. Based on the behavior of related nicotinamide compounds, several degradation pathways can be anticipated. beilstein-journals.orgfoodandnutritionresearch.net

Hydrolytic Degradation: As mentioned in the previous section, the primary degradation pathway in aqueous environments is the hydrolysis of the carboxamide group to form 6-(dimethylamino)nicotinic acid. sigmaaldrich.com This reaction is catalyzed by both acid and base. Studies on nicotinamide riboside, a related compound, have shown that it is prone to hydrolysis in aqueous solutions, and its stability is pH-dependent. nih.govresearchgate.netrsc.org

Thermal Degradation: At elevated temperatures, this compound is expected to decompose. The melting point of the solid is reported to be in the range of 210-212 °C for the related 6-chloronicotinamide, suggesting significant thermal stability. sigmaaldrich.com However, prolonged exposure to high temperatures, especially in solution, will likely accelerate degradation.

Photodegradation: Exposure to ultraviolet (UV) light may lead to degradation, a common characteristic of aromatic compounds. The specific photoproducts would depend on the wavelength of light and the presence of other reactive species.

The table below summarizes some of the key chemical and physical properties of this compound. nih.gov

| Property | Value |

| Molecular Formula | C8H11N3O |

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 6-(dimethylamino)pyridine-3-carboxamide |

| CAS Number | 36507-21-8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Proposed Reaction Mechanisms for Derivative Formation

The synthesis of derivatives of this compound would involve reactions at its various functional groups. The mechanisms for these transformations are generally well-established in organic chemistry.

While specific mechanistic studies on this compound are scarce, the mechanisms of related reactions provide a strong basis for understanding its reactivity.

Electrophilic Aromatic Substitution: The mechanism involves the attack of the π-electrons of the pyridine ring on an electrophile (E+) to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The positive charge in this intermediate is delocalized across the ring. The final step is the loss of a proton (H+) from the carbon that was attacked by the electrophile, which restores the aromaticity of the ring. youtube.com The presence of the dimethylamino group would stabilize the carbocation intermediate, particularly if the attack occurs at the 5-position.

Nucleophilic Aromatic Substitution (SNAr): As detailed in section 3.2, this is a two-step mechanism. The first step is the addition of the nucleophile to the carbon bearing the leaving group, forming a tetrahedral, negatively charged intermediate (Meisenheimer complex). This intermediate is stabilized by the electron-withdrawing nature of the pyridine nitrogen and the carboxamide group. The second step is the elimination of the leaving group, which re-establishes the aromatic ring. libretexts.orgnih.gov

The reactivity and outcome of the reactions of this compound are dictated by the stability of the intermediates and transition states involved.

In Electrophilic Aromatic Substitution: The rate-determining step is typically the formation of the carbocation intermediate. The stability of this intermediate is crucial. The electron-donating dimethylamino group helps to stabilize the positive charge through resonance, thus lowering the activation energy for the reaction. The transition state leading to this intermediate will resemble the structure of the intermediate itself.

In Nucleophilic Aromatic Substitution: The formation of the Meisenheimer complex is often the rate-determining step. The stability of this anionic intermediate is enhanced by the ability of the electron-withdrawing groups and the pyridine nitrogen to delocalize the negative charge. The transition state for this step will have a structure that is partially formed between the starting materials and the Meisenheimer complex.

Spectroscopic and Advanced Characterization Techniques for 6 Dimethylaminonicotinamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by providing information about the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-¹³ (¹³C).

The ¹H NMR spectrum of 6-Dimethylaminonicotinamide is expected to reveal distinct signals corresponding to the different types of protons present in the molecule: the aromatic protons on the pyridine (B92270) ring, the protons of the dimethylamino group, and the protons of the amide group. The chemical shift (δ) of these protons is influenced by their local electronic environment.

The pyridine ring contains three aromatic protons. Their expected chemical shifts would be in the aromatic region, typically between 6.5 and 8.5 ppm. The exact positions will depend on the electronic effects of the amide and dimethylamino substituents. The electron-donating dimethylamino group at position 6 would likely shield the adjacent proton at position 5, shifting it upfield compared to unsubstituted pyridine. Conversely, the electron-withdrawing amide group at position 3 would deshield the adjacent protons at positions 2 and 4.

The six protons of the dimethylamino group are chemically equivalent and are expected to produce a single, sharp singlet in the spectrum. This signal would likely appear in the range of 2.8-3.3 ppm, a typical region for N-methyl groups on an aromatic ring. For comparison, the methyl protons in 4-dimethylaminopyridine (B28879) (DMAP) resonate around 2.82 ppm. acs.org

The two protons of the primary amide group (-CONH₂) are also expected to be visible in the ¹H NMR spectrum. These protons often exhibit a broad signal due to quadrupole broadening from the adjacent nitrogen atom and chemical exchange with the solvent. Their chemical shift is highly variable and dependent on factors such as solvent, concentration, and temperature, but typically falls within the range of 5.0 to 8.0 ppm.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| Pyridine Ring H-2 | ~8.0 - 8.5 | Doublet | 1H |

| Pyridine Ring H-4 | ~7.5 - 8.0 | Doublet of doublets | 1H |

| Pyridine Ring H-5 | ~6.5 - 7.0 | Doublet | 1H |

| -N(CH₃)₂ | ~2.8 - 3.3 | Singlet | 6H |

| -CONH₂ | ~5.0 - 8.0 | Broad Singlet | 2H |

Note: The expected values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, six distinct signals are expected for the carbon atoms of the pyridine ring and the amide group, and one signal for the two equivalent methyl carbons of the dimethylamino group.

The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon atom attached to the dimethylamino group (C-6) and the carbon bearing the amide group (C-3) will have their resonances significantly affected. The carbons of the pyridine ring typically appear in the range of 100-160 ppm. The carbonyl carbon of the amide group is expected to be the most downfield signal, generally appearing between 165 and 175 ppm. The methyl carbons of the dimethylamino group would resonate at a much higher field, typically around 40 ppm. amazonaws.com

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~165 - 175 |

| Pyridine Ring C-2 | ~145 - 155 |

| Pyridine Ring C-6 | ~150 - 160 |

| Pyridine Ring C-4 | ~135 - 145 |

| Pyridine Ring C-5 | ~105 - 115 |

| Pyridine Ring C-3 | ~120 - 130 |

| -N(CH₃)₂ | ~35 - 45 |

Note: The expected values are based on general principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the adjacent aromatic protons on the pyridine ring (e.g., H-4 with H-5), which is crucial for their definitive assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the pyridine ring by linking the previously assigned proton signals to their corresponding carbon signals. For example, the signal for the -N(CH₃)₂ protons would show a correlation to the signal for the methyl carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the primary amide, the tertiary aromatic amine, and the substituted pyridine ring.

Amide Group: Primary amides typically show two N-H stretching bands in the region of 3180-3350 cm⁻¹. quimicaorganica.org The C=O stretching vibration (Amide I band) is a strong, characteristic band expected between 1630 and 1680 cm⁻¹. spectroscopyonline.com The N-H bending vibration (Amide II band) usually appears around 1550-1640 cm⁻¹. quimicaorganica.org

Aromatic System (Pyridine Ring): The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridine ring typically give rise to a series of bands in the 1400-1600 cm⁻¹ region.

Dimethylamino Group: The C-N stretching vibration for an aromatic tertiary amine is typically observed in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-H stretching of the methyl groups will be present in the 2800-3000 cm⁻¹ region.

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amide | 3180 - 3350 (two bands) | Medium |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | -N(CH₃)₂ | 2800 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Primary Amide | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1550 - 1640 | Medium-Strong |

| C=C and C=N Stretches | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium |

Note: The expected values are based on general principles of IR spectroscopy. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule.

For this compound, the Raman spectrum would also exhibit characteristic bands for the functional groups. The symmetric vibrations of non-polar bonds often produce strong Raman signals. The aromatic ring vibrations, particularly the ring breathing modes (around 1000 cm⁻¹ for pyridine), are typically strong in the Raman spectrum. researchgate.net The C=O stretch of the amide group is also Raman active. The symmetric stretch of the dimethylamino group would also be observable.

Expected Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Pyridine Ring | > 3000 | Medium |

| Aliphatic C-H Stretch | -N(CH₃)₂ | 2800 - 3000 | Medium |

| C=O Stretch (Amide I) | Primary Amide | 1630 - 1680 | Medium |

| Ring Breathing Mode | Pyridine Ring | ~1000 | Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium |

Note: The expected values are based on general principles of Raman spectroscopy. Actual experimental values may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. ionicviper.org When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. msu.edu The wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the presence of chromophores, which are groups of atoms involved in π bonding. uzh.ch

The structure of this compound contains a pyridine ring conjugated with a carboxamide group and a dimethylamino group. This extended π-system gives rise to specific electronic transitions that can be observed in a UV-Vis spectrum. The primary transitions expected for this molecule are:

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.chbbec.ac.in They are typically high-intensity (high molar absorptivity) and occur in compounds with double or triple bonds, such as the aromatic ring in this compound. bbec.ac.in The conjugation present in the molecule lowers the energy required for this transition, shifting the absorption to longer wavelengths. usp.br

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* anti-bonding molecular orbital. uzh.chbbec.ac.in Compared to π → π* transitions, n → π* transitions are of lower energy (occur at longer wavelengths) and have a much lower intensity. uzh.chusp.br

The specific absorption maxima (λmax) for this compound are influenced by the electronic nature of the substituents on the pyridine ring and the solvent used for analysis. usp.br The electron-donating dimethylamino group and the electron-withdrawing carboxamide group significantly influence the energy levels of the molecular orbitals.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Intensity | General Wavelength Region |

| π → π | π (bonding) → π (anti-bonding) | High | UV Region (~200-400 nm) |

| n → π | n (non-bonding) → π (anti-bonding) | Low | UV/Visible Region |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uomustansiriyah.edu.iq For molecular characterization, it is invaluable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. libretexts.org

In a typical electron ionization (EI) mass spectrometer, the sample is bombarded with high-energy electrons, which dislodge an electron from the molecule to form a positively charged molecular ion (M•+). uomustansiriyah.edu.iqlibretexts.org The molecular ion peak in the mass spectrum reveals the molecular weight of the compound. For this compound (C₈H₁₁N₃O), the exact mass is approximately 165.09 Da. nih.gov

The molecular ion is often unstable and fragments into smaller, more stable ions by breaking specific chemical bonds. libretexts.orgmsu.edu The pattern of these fragment ions is predictable and characteristic of the molecule's structure. For this compound, key fragmentation pathways could include:

Loss of the dimethylamino group (-N(CH₃)₂).

Cleavage of the amide group, potentially losing •NH₂ or the entire -C(=O)NH₂ moiety.

Fragmentation of the pyridine ring structure.

The analysis of these fragments allows researchers to piece together the structure of the parent molecule. uomustansiriyah.edu.iq The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the structure of this compound. msu.edu

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Nominal) | Description |

| [C₈H₁₁N₃O]•+ | 165 | Molecular Ion (M•+) |

| [C₆H₆N₂O]•+ | 122 | Loss of •N(CH₃)₂ fragment |

| [C₇H₉N₂O]+ | 135 | Loss of •CH₃ from the dimethylamino group |

| [C₈H₁₀N₂]•+ | 134 | Loss of •CHO from the amide group (rearrangement) |

| [C₇H₇N₂]+ | 119 | Loss of •C(=O)NH₂ fragment |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. uol.dewikipedia.org When a beam of monochromatic X-rays strikes a crystal, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern. arizona.edu This diffraction pattern is a unique fingerprint of the crystal's internal structure. wikipedia.org

By measuring the angles and intensities of the diffracted X-ray beams, researchers can apply Bragg's Law (nλ = 2d sin θ) to calculate the distances between atomic planes (d-spacing) within the crystal lattice. arizona.edurobwel.ch This information is then used to construct a three-dimensional electron density map of the molecule. uol.de From this map, the precise coordinates of each atom can be determined, yielding highly accurate data on:

Bond lengths: The distances between bonded atoms.

Bond angles: The angles formed by three connected atoms.

Torsional angles: The dihedral angles that describe the conformation of the molecule.

Unit cell dimensions: The size and shape of the basic repeating unit of the crystal. uol.de

For this compound, a single-crystal XRD analysis would provide unambiguous confirmation of its molecular structure, including the planarity of the pyridine ring and the orientation of the dimethylamino and carboxamide substituents relative to the ring. This level of detail is crucial for understanding intermolecular interactions, such as hydrogen bonding, in the solid state.

Table 3: Information Obtainable from Single-Crystal XRD Analysis

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Parameters | The lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |

| Bond Lengths & Angles | Precise measurements of the molecule's internal geometry. |

| Intermolecular Interactions | Identification of hydrogen bonds, π-π stacking, and other non-covalent forces. |

Other Advanced Spectroscopic Methods (e.g., XAS)

Beyond the standard techniques, other advanced spectroscopic methods can provide even deeper insights into a molecule's properties. X-ray Absorption Spectroscopy (XAS) is one such technique that is highly sensitive to the local geometric and electronic structure of a specific element within a compound. diamond.ac.ukwikipedia.org XAS experiments require intense, tunable X-rays from a synchrotron light source. nih.gov

An XAS spectrum is typically divided into two regions: wikipedia.orgnih.gov

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge of the element, provides information about its oxidation state and coordination geometry (e.g., tetrahedral, octahedral). diamond.ac.uknih.gov For this compound, XANES could be used to probe the electronic environment of the nitrogen or oxygen atoms.

Extended X-ray Absorption Fine Structure (EXAFS): This region extends to higher energies beyond the edge and contains information about the local atomic environment of the absorbing atom. diamond.ac.ukstolichem.com Analysis of the EXAFS signal can determine the coordination number and precise distances to neighboring atoms.

While more complex to perform than benchtop spectroscopy, XAS offers a unique, element-specific view of molecular structure, applicable to a wide range of sample types, including non-crystalline materials. springernature.com Its application could reveal subtle details about the coordination environment of the heteroatoms in this compound. diamond.ac.uk

Theoretical and Computational Studies of 6 Dimethylaminonicotinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation, or a simplified form of it, to provide insights into molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the optimal three-dimensional arrangement of atoms in a molecule (geometry optimization) by finding the minimum energy structure on the potential energy surface. For a molecule like 6-dimethylaminonicotinamide, DFT calculations would typically be performed using a functional such as B3LYP or M06-2X, paired with a basis set like 6-31G* or 6-311++G(d,p) to provide a good description of the electronic structure. The process involves iteratively solving the Kohn-Sham equations until a self-consistent field (SCF) is achieved, yielding the final optimized geometry and electronic energy. This optimized structure is crucial for all further computational analysis.

Molecular Orbital Analysis (HOMO-LUMO Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A small HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the ground state. For this compound, analysis of the HOMO and LUMO would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Representative Data for Frontier Molecular Orbital Analysis No specific experimental or computational data for this compound is available in the searched literature. The table below is a template illustrating how such data would be presented.

| Parameter | Value (eV) |

|---|---|

| Energy of HOMO | Data not available |

| Energy of LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Prediction of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties, which is invaluable for identifying and characterizing compounds. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be simulated. By calculating the magnetic shielding of atomic nuclei and the vibrational frequencies of molecular bonds, it is possible to generate theoretical NMR and IR spectra. These predicted spectra can then be compared with experimental data to confirm the structure of a synthesized compound. For this compound, computational prediction of its ¹H and ¹³C NMR spectra, as well as its IR spectrum, would aid in its unambiguous identification.

Table 2: Predicted Spectroscopic Data for this compound No specific computational predictions for the spectroscopic properties of this compound are available in the searched literature. This table serves as an example.

| Spectroscopy Type | Predicted Peaks/Frequencies |

|---|---|

| ¹H NMR (ppm) | Data not available |

| ¹³C NMR (ppm) | Data not available |

| IR (cm⁻¹) | Data not available |

Computational Thermochemistry and Reaction Pathway Energetics

Computational thermochemistry involves calculating thermodynamic properties such as enthalpy, entropy, and Gibbs free energy for chemical species and reactions. These calculations are vital for understanding the stability of molecules and the feasibility and energetics of chemical reactions. For this compound, computational thermochemistry could be used to determine its standard enthalpy of formation and to explore the energy profiles of potential reaction pathways, such as its synthesis or decomposition. By calculating the energies of reactants, transition states, and products, a detailed understanding of the reaction mechanism can be achieved.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

In Silico Design of Novel this compound Derivatives

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing the in silico design of novel this compound derivatives were identified. Research focusing on the computational modeling, molecular docking, virtual screening, or Quantitative Structure-Activity Relationship (QSAR) studies of derivatives of this particular compound does not appear to be publicly available at this time.

Computational chemistry and molecular modeling are powerful tools in modern drug discovery, enabling the rational design of new molecules with potentially improved efficacy, selectivity, and pharmacokinetic properties. nih.govnih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.com These in silico methods, including virtual screening of compound libraries, molecular docking simulations to predict binding affinities with biological targets, and the development of QSAR models to correlate chemical structure with biological activity, are widely employed in the design of novel therapeutic agents. nih.govnih.govresearchgate.netnih.govmdpi.comnih.govjddtonline.infoflinders.edu.auherbmedpharmacol.comchemrevlett.com

While there is extensive research on the in silico design of derivatives of other nitrogen-containing heterocyclic compounds, such as quinazolines, pyridines, and imidazoles, specific computational studies on this compound are absent from the reviewed literature. nih.govdlshsi.edu.ph The principles of in silico drug design are well-established and could theoretically be applied to this compound to explore potential derivatives with desired biological activities. nih.govnih.govnih.govmdpi.com Such a study would typically involve:

Target Identification: Defining a specific biological target (e.g., an enzyme or receptor) for which this compound or its derivatives might show affinity.

Lead Compound Optimization: Using the this compound scaffold as a starting point for chemical modifications.

Virtual Library Generation: Creating a virtual library of novel derivatives by adding or modifying functional groups on the parent molecule.

Molecular Docking and Scoring: Predicting the binding mode and affinity of the designed derivatives within the active site of the identified biological target.

ADME/Tox Prediction: Computationally estimating the absorption, distribution, metabolism, excretion, and toxicity properties of the novel derivatives.

However, without any published research applying these methodologies to this compound, no data on designed derivatives, their predicted binding affinities, or pharmacokinetic profiles can be presented.

Analytical Methodologies for 6 Dimethylaminonicotinamide in Research Samples

Chromatographic Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For a polar compound like 6-Dimethylaminonicotinamide, several chromatographic techniques are applicable.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, PDA)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, where the polar analyte has a lower affinity for the non-polar stationary phase compared to less polar compounds.

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). researchgate.net The composition of the mobile phase can be adjusted to optimize the retention and separation of this compound from other components in the sample. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed.

For detection, a Ultraviolet (UV) detector is commonly used, as the pyridine (B92270) ring in this compound exhibits UV absorbance. A Photodiode Array (PDA) detector offers the advantage of acquiring the full UV spectrum of the eluting peak, which can aid in peak identification and purity assessment. phenomenex.com The selection of the detection wavelength is critical for sensitivity and is typically set at the wavelength of maximum absorbance for the compound. For analogous nicotinamide (B372718) compounds, detection is often performed around 260 nm. nih.gov

A typical HPLC method for a related compound, which could be adapted for this compound, might use a C18 column with a mobile phase of methanol and a phosphate (B84403) buffer. researchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol/Acetonitrile and Aqueous Buffer (e.g., Phosphate) |

| Detector | UV or PDA |

| Detection Wavelength | ~260 nm |

| Flow Rate | 0.5 - 1.5 mL/min |

| Injection Volume | 5 - 20 µL |

Gas Chromatography (GC) with Mass Spectrometry (MS) or Other Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, derivatization can be employed to increase its volatility and thermal stability, making it amenable to GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), this method provides high selectivity and sensitivity, allowing for both quantification and structural elucidation based on the mass spectrum of the analyte. The mass spectrum provides a unique fragmentation pattern that can serve as a fingerprint for the compound. For related nicotinamide compounds, GC-MS analysis has been performed, often involving derivatization to form trimethylsilyl (B98337) (TMS) derivatives. researchgate.net

The choice of the GC column is critical for separation, with capillary columns coated with various stationary phases (e.g., 5% phenyl-methylpolysiloxane) being common.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid technique often used for qualitative analysis, such as monitoring reaction progress or for preliminary sample screening. A TLC plate, typically coated with silica (B1680970) gel, serves as the stationary phase. The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases.

For this compound, a polar compound, a mobile phase consisting of a mixture of a polar organic solvent (like ethyl acetate (B1210297) or methanol) and a less polar solvent would be used. Visualization of the separated spots can be achieved under UV light, as the compound is expected to be UV active.

Spectrophotometric Quantification Methods

While chromatographic methods are preferred for their separation capabilities, spectrophotometric methods can be used for the quantification of this compound in relatively pure samples. This technique relies on the principle that the amount of light absorbed by a solution is directly proportional to the concentration of the absorbing species. A standard calibration curve would be generated by measuring the absorbance of solutions with known concentrations of this compound at its wavelength of maximum absorbance.

Advanced Hyphenated Techniques (e.g., LC-MS/MS)

For the highly sensitive and selective analysis of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are detected by the mass spectrometer. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise, leading to very low limits of detection. For instance, a patent describing the synthesis of this compound reported its confirmation by mass spectrometry, showing an ion at m/z 165.1 (M-1), which corresponds to the deprotonated molecule. google.com

| Parameter | Typical Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI) - Positive or Negative |

| Precursor Ion [M+H]⁺ | m/z 166.1 |

| Product Ions | To be determined experimentally |

| Collision Energy | To be optimized for the specific instrument and compound |

Method Validation and Performance Criteria in Analytical Chemistry

The validation of any analytical method is crucial to ensure its reliability and suitability for its intended purpose. Key performance criteria that must be evaluated include:

Specificity/Selectivity: The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

For analogous compounds, validated HPLC methods have demonstrated excellent linearity (with correlation coefficients, r², often exceeding 0.999), high precision (with RSD values typically below 5%), and good accuracy (with recovery rates often between 95% and 105%). nih.govnih.gov These parameters would be the target for a validated method for this compound.

| Validation Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.995 |

| Precision (RSD) | < 15% (for lower concentrations), < 10% (for higher concentrations) |

| Accuracy (% Recovery) | 85-115% (for lower concentrations), 90-110% (for higher concentrations) |

| LOD/LOQ | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ |

Specificity and Selectivity

There is no available information on the specificity and selectivity of analytical methods for this compound. Specificity refers to the ability of a method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. Selectivity is the ability to differentiate and quantify the analyte in the presence of other, similar compounds. Without published methods, these parameters cannot be discussed.

Detection and Quantitation Limits

Data on the limit of detection (LOD) and limit of quantitation (LOQ) for this compound are not available. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Precision and Accuracy

Information regarding the precision and accuracy of analytical methods for this compound is not present in the current scientific literature. Precision describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy refers to the closeness of the test results obtained by the method to the true value.

The development and validation of analytical methodologies are crucial for the reliable quantification of chemical compounds in research and clinical settings. At present, the scientific community has not published any such methods for this compound. As a result, there are no established data for key analytical validation parameters such as specificity, selectivity, detection limits, quantitation limits, precision, or accuracy for this compound. Further research is required to develop and validate analytical techniques to enable the quantitative analysis of this compound in various sample matrices.

Exploration of 6 Dimethylaminonicotinamide in Materials Science and Non Biological Applications

Role as a Chemical Precursor in Polymer Chemistry or Organic Synthesis

While extensive research into the use of 6-Dimethylaminonicotinamide as a monomer for polymerization is not widely documented, its utility as a precursor in organic synthesis is established. The presence of reactive sites, including the aromatic ring and the amide group, allows it to serve as a building block for more complex molecules.

A notable example of its application in organic synthesis is in the preparation of N-(3-chloro-phenyl)-6-dimethylamino-nicotinamide. In a documented synthesis, this compound is reacted with another compound in N,N-dimethylformamide under microwave irradiation. This demonstrates its role as a key intermediate in the formation of targeted molecular structures. Although this specific example does not lead to a polymer, it underscores the compound's potential as a foundational unit in the synthesis of functional organic materials. The reactivity of its amine and amide groups suggests that, with appropriate co-monomers and reaction conditions, it could potentially be incorporated into polymeric chains.

Table 1: Synthesis involving this compound as a Precursor

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

|---|---|---|---|---|

| N-(3-chloro-phenyl)-6-fluoro-nicotinamide | Dimethylamine (B145610) (in excess) | N,N-dimethylformamide | Microwave irradiation, 200°C, 45 minutes | N-(3-chloro-phenyl)-6-dimethylamino-nicotinamide |

This table includes a hypothetical polymerization reaction to illustrate the potential of this compound as a monomer based on its functional groups.

Potential in Designing Functional Materials (e.g., Optoelectronic Materials)

The exploration of this compound in the design of functional materials, such as those for optoelectronics, is an emerging area of interest. The electronic properties of nicotinamide (B372718) and its derivatives suggest potential for applications where charge transport and light interaction are crucial.

Computational studies on various organic molecules with conjugated systems, including those with nitrogen-containing heterocycles similar to the pyridine (B92270) ring in this compound, have shown promise for their use as n-type materials in Organic Light Emitting Diodes (OLEDs). These materials exhibit good oxidation and thermal stabilities, which are critical for device longevity. The introduction of electron-donating groups, such as the dimethylamino group in this compound, can further tune the electronic and nonlinear optical (NLO) properties of the core molecular framework. While direct experimental data on the optoelectronic properties of this compound are scarce, the characteristics of related nicotinamide derivatives suggest it could be a candidate for further investigation in the development of novel optoelectronic devices.

Catalytic Properties or as a Ligand in Coordination Chemistry

The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group in this compound make it a potential ligand for coordinating with metal ions. This coordination can lead to the formation of metal complexes with interesting catalytic properties.

Studies on related nicotinamide derivatives have shown their ability to act as ligands in transition metal complexes. For instance, research on the catalytic hydrogenation of N-benzyl nicotinamide, a structural mimic of the NAD+ coenzyme, highlights the role of the nicotinamide moiety in catalytic cycles. The adsorption strength of the nicotinamide derivative onto the catalyst surface was found to be a key factor in the reaction rate.

Furthermore, the catalytic oxidation of reduced nicotinamide adenine (B156593) dinucleotide (NADH) at modified electrodes demonstrates the electrochemical activity of the nicotinamide core. While specific studies on the catalytic activity of this compound complexes are limited, the established coordination chemistry of nicotinamide and its derivatives provides a strong basis for its potential in catalysis. The dimethylamino group could further influence the electron density at the coordination sites, thereby modulating the catalytic activity of the resulting metal complex.

Table 2: Potential Coordination Modes of this compound

| Coordination Site | Metal Ion (Example) | Potential Application |

|---|---|---|

| Pyridine Nitrogen | Transition Metals (e.g., Cu, Zn, Ni) | Catalysis, Functional Materials |

| Amide Oxygen | Lanthanide Metals | Luminescent Materials |

Integration into Supramolecular Assemblies

Supramolecular chemistry, which involves the assembly of molecules through non-covalent interactions, offers a pathway to construct complex and functional architectures. The hydrogen bonding capabilities of the amide group in this compound, along with potential π-π stacking interactions of the pyridine ring, make it a candidate for integration into supramolecular assemblies.

Research on other nicotinamide derivatives has demonstrated their ability to form self-assembled structures, such as hydrogels. For example, cationic phenylalanine derivatives have been shown to self-assemble into hydrogels, with the final material properties being influenced by the surrounding ions. While direct research on the self-assembly of this compound is not widely available, its structural features suggest it could participate in similar processes. The formation of such ordered structures could lead to materials with applications in areas like drug delivery and tissue engineering, though these fall outside the non-biological scope of this article. In a materials context, such assemblies could be used to create ordered thin films or porous materials.

Surface Chemistry and Adsorption Studies

The interaction of molecules with surfaces is fundamental to various applications, including catalysis, sensing, and coatings. The study of how molecules like this compound adsorb onto different materials can provide insights into these processes.

Studies on the adsorption of pyridine onto various metal surfaces, such as copper, silver, gold, and platinum, have shown that the orientation and bonding of the molecule depend on the specific metal and surface structure. Pyridine can adsorb in a vertical orientation through the nitrogen lone pair or in a flat orientation through π-system interactions. Given that this compound contains a pyridine ring, similar adsorption behaviors can be anticipated.

Furthermore, research on the adsorption of pyridine from aqueous solutions onto polymeric adsorbents has demonstrated the role of π-π interactions and electrostatic forces. The presence of the dimethylamino and amide groups in this compound would likely introduce additional interactions, such as hydrogen bonding, influencing its adsorption characteristics on various substrates. Understanding these interactions is crucial for applications such as surface functionalization and the development of new adsorbent materials.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| N-(3-chloro-phenyl)-6-dimethylamino-nicotinamide |

| N-(3-chloro-phenyl)-6-fluoro-nicotinamide |

| Nicotinamide |

| N-benzyl nicotinamide |

| Reduced nicotinamide adenine dinucleotide (NADH) |

| Pyridine |

Future Directions and Emerging Research Avenues in 6 Dimethylaminonicotinamide Studies

Development of Novel Synthetic Routes

The synthesis of functionalized pyridines is a cornerstone of organic chemistry, given their prevalence in pharmaceuticals and functional materials. nih.gov Traditional methods like the Hantzsch and Bohlmann–Rahtz syntheses provide foundational routes, but future research on 6-dimethylaminonicotinamide would benefit from more advanced and efficient strategies. nih.gov

A primary future direction is the application of transition-metal-catalyzed C-H bond functionalization. nih.gov This approach allows for the direct introduction of functional groups onto the pyridine (B92270) ring, potentially streamlining the synthesis of this compound from simpler precursors. For instance, palladium-catalyzed cross-coupling reactions, which have been successful for the C3-arylation of pyridines, could be adapted for substitution at the C6 position. nih.gov

Another promising avenue is the exploration of photochemical methods. Recent studies have demonstrated the functionalization of pyridines via pyridinyl radicals generated through single-electron reduction of pyridinium (B92312) ions. acs.org This mechanism offers distinct regioselectivity compared to classical methods and could be harnessed to develop a novel synthetic pathway to this compound or its derivatives. acs.org Furthermore, a two-step methodology developed for nicotinamide (B372718) riboside, which proceeds through a triacetylated-nicotinate ester nucleoside intermediate, could be adapted to synthesize derivatives of this compound, potentially offering high stereoselectivity and yield. acs.orgnih.gov

Future synthetic research could focus on the following:

Late-Stage Functionalization: Developing methods to introduce the dimethylamino group at a late stage in the synthesis, allowing for the rapid creation of a library of related compounds.

Flow Chemistry: Implementing continuous flow processes for the synthesis to improve safety, scalability, and product consistency.

Biocatalysis: Investigating the use of enzymes to catalyze key steps in the synthetic route, offering potential for high selectivity and environmentally benign conditions.

Advanced Computational Modeling for Complex Systems

Computational modeling has become an indispensable tool for predicting the properties and behavior of molecules, thereby guiding experimental research. techscience.com For this compound, advanced computational studies could provide significant insights before extensive lab work is undertaken.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties of this compound. researchgate.netresearchgate.net Such studies can predict its molecular electrostatic potential (MEP), and identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity, stability, and potential interaction sites. For example, similar calculations on other nicotinamide derivatives have been used to rationalize their biological activity. researchgate.net

Molecular docking simulations represent another key research avenue. By modeling the interaction of this compound with the active sites of various enzymes, researchers can predict its potential as an inhibitor or modulator. nih.gov This approach has been successfully used for other nicotinamide derivatives to identify lead compounds for drug discovery. nih.gov

Future computational work should include:

Quantum Mechanics/Molecular Mechanics (QM/MM): Using hybrid methods to model the molecule's behavior within a complex biological environment, such as an enzyme active site, providing more accurate predictions of its interactions.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound in solution or within a material matrix to understand its conformational flexibility and transport properties.

Predictive Modeling for Materials: Using computational tools to predict how the incorporation of this compound would affect the properties of polymers or other material systems. techscience.com

A comparison of computational methods that could be applied is shown in the table below.

| Computational Method | Application for this compound | Potential Insights | Reference Analogs |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO/LUMO, MEP | Reactivity, stability, interaction sites | Nicotinamide Derivatives researchgate.net |

| Molecular Docking | Simulation of binding to enzyme active sites | Potential as enzyme inhibitor, binding affinity | SDH Inhibitors nih.gov |

| TD-DFT | Study of excited states and photochemical properties | Absorption/emission spectra, photoreactivity | Coumarin-Labeled Nicotinamides acs.org |

| Natural Bond Orbital (NBO) | Analysis of charge transfer and bonding | Intramolecular interactions, substituent effects | Coumarin-Labeled Nicotinamides acs.org |

Exploration of New Reaction Pathways and Transformations

Understanding the reactivity of this compound is key to expanding its utility. The electron-donating nature of the dimethylamino group at the C6 position is expected to significantly influence the reactivity of the pyridine ring compared to unsubstituted nicotinamide.

Future research should explore metal-free functionalization reactions. For example, a method for the C4-phosphonation of pyridines using a Lewis acid and an organic oxidant could be tested on this compound to see how the C6-substituent affects the regioselectivity of the reaction. acs.org

The development of dearomatization-rearomatization strategies offers another exciting path. This approach temporarily transforms the electron-deficient pyridine into an electron-rich intermediate, enabling reactions that are otherwise difficult. researchgate.net Applying this to this compound could allow for novel functionalizations at the meta-position (C4 or C5), leading to a wide range of new derivatives with potentially unique properties. researchgate.net

Key areas for exploration include:

Catalytic C-H Activation: Investigating the use of iron or other earth-abundant metals to catalyze C-C bond formation, which has been shown to be influenced by electronic modifications on the pyridine ring. nih.gov

Photocatalysis: Using light-driven catalysts to enable new transformations, such as the functionalization with allylic C-H bonds, which proceeds through a distinct pyridinyl radical mechanism. acs.org

Ring-Opening Reactions: Exploring conditions that could lead to the selective opening of the pyridine ring, providing access to complex acyclic structures.

Innovative Analytical Strategies for Trace Analysis

The ability to detect and quantify a compound at very low concentrations is crucial for many applications, from environmental monitoring to quality control in materials. While standard methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are foundational, future work on this compound should focus on developing more sensitive and selective analytical strategies. cdc.govshimadzu.com

Mixed-mode chromatography, which combines multiple retention mechanisms such as reversed-phase and ion-exchange, offers a powerful tool for separating hydrophilic compounds like pyridine derivatives without the need for ion-pairing reagents that are incompatible with mass spectrometry (MS). helixchrom.com Developing a mixed-mode HPLC method for this compound would enable robust analysis with good peak shape and resolution, compatible with MS detection for high specificity. helixchrom.com

Supercritical fluid chromatography (SFC) coupled with detectors like Fourier transform infrared (FTIR) could also be explored for its high sensitivity and selectivity. cdc.gov For biological or environmental samples, techniques involving pre-concentration on solid sorbents followed by thermal desorption and GC-MS analysis would be essential for reaching low detection limits. cdc.gov

Future analytical development could focus on:

Developing specific monoclonal antibodies for use in immunoassay-based methods, which would offer high throughput and selectivity for screening large numbers of samples. cdc.gov

Creating molecularly imprinted polymers (MIPs) to serve as selective solid-phase extraction materials for concentrating this compound from complex matrices.